molecular formula C9H9F3N2 B2438314 2-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoxaline CAS No. 1783735-56-7

2-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoxaline

Cat. No.: B2438314
CAS No.: 1783735-56-7
M. Wt: 202.18
InChI Key: NBZJTRWKCXCIOS-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoxaline is an organic compound that features a trifluoromethyl group attached to a tetrahydroquinoxaline ring.

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 2-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoxaline involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity, making it a valuable tool in drug design and development . The pathways involved often include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other trifluoromethyl-substituted heterocycles, such as:

Uniqueness

2-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoxaline is unique due to its specific ring structure combined with the trifluoromethyl group, which imparts distinct chemical and physical properties. This combination enhances its stability, reactivity, and potential for diverse applications compared to other trifluoromethyl-substituted compounds .

Properties

IUPAC Name

2-(trifluoromethyl)-1,2,3,4-tetrahydroquinoxaline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3N2/c10-9(11,12)8-5-13-6-3-1-2-4-7(6)14-8/h1-4,8,13-14H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBZJTRWKCXCIOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC2=CC=CC=C2N1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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